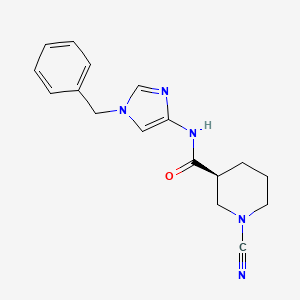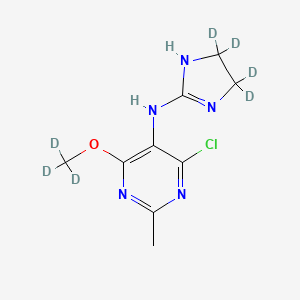
N-hydroxy Rhodamine B amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-hydroxy Rhodamine B amide is a chemical compound known for its unique fluorescence properties. It is primarily used as a ClO- indicator, hydrolyzing to produce fluorescence in the presence of ClO-. The fluorescence intensity of this compound is proportional to the product, making it useful for quantifying ClO- levels .
准备方法
Synthetic Routes and Reaction Conditions
N-hydroxy Rhodamine B amide can be synthesized through the reaction of Rhodamine B with hydroxylamine. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
N-hydroxy Rhodamine B amide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with ClO- as the reagent.
Substitution: Requires a suitable nucleophile and may involve solvents like methanol or ethanol under reflux conditions.
Major Products Formed
Fluorescent Product: Formed during hydrolysis in the presence of ClO-.
Substituted Derivatives: Formed during nucleophilic substitution reactions.
科学研究应用
N-hydroxy Rhodamine B amide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting ClO- levels in various chemical reactions.
Biology: Employed in fluorescence microscopy to stain cell compartments, particularly mitochondria.
Industry: Utilized in the development of fluorescent dyes and indicators for various industrial applications.
作用机制
The mechanism of action of N-hydroxy Rhodamine B amide involves its hydrolysis in the presence of ClO-, leading to the production of a fluorescent product. This fluorescence is due to the formation of a highly conjugated system that emits light upon excitation. The molecular targets and pathways involved include the interaction with ClO- ions, which trigger the hydrolysis reaction .
相似化合物的比较
Similar Compounds
Rhodamine B: A parent compound of N-hydroxy Rhodamine B amide, known for its fluorescence properties.
Rhodamine B esters: Similar compounds that differ in their alkyl chain lengths and exhibit varying degrees of cytotoxicity.
Uniqueness
This compound is unique due to its specific use as a ClO- indicator, which sets it apart from other rhodamine derivatives. Its ability to produce fluorescence in the presence of ClO- makes it particularly valuable for applications requiring precise quantification of ClO- levels .
属性
分子式 |
C28H31N3O3 |
|---|---|
分子量 |
457.6 g/mol |
IUPAC 名称 |
3',6'-bis(diethylamino)-2-hydroxyspiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C28H31N3O3/c1-5-29(6-2)19-13-15-23-25(17-19)34-26-18-20(30(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(32)31(28)33/h9-18,33H,5-8H2,1-4H3 |
InChI 键 |
UQRQMIDHMQTDCG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)







